Tiapride N-oxide is a chemical compound categorized as a derivative of tiapride, which is primarily used in the treatment of neurological disorders. Its full chemical name is N-(2-(diethylnitroryl)ethyl)-2-methoxy-5-(methylsulfonyl)benzamide, and it is recognized for its potential therapeutic applications due to its unique pharmacological properties. The compound has the CAS number 63484-11-7 and a molecular formula of C15H24N2O5S, with a molecular weight of 344.43 g/mol .
The synthesis of Tiapride N-oxide typically involves the oxidation of the parent compound, tiapride. This process can be achieved through various methods, including the use of oxidizing agents that facilitate the conversion of the nitrogen atom in the tertiary amine to its corresponding N-oxide form. Common oxidizing agents include hydrogen peroxide and peracids .
The synthesis process may include several steps:
The molecular structure of Tiapride N-oxide features a diethylamino group attached to an ethyl chain, along with a methoxy and methylsulfonyl group on a benzamide backbone. The presence of the N-oxide functional group significantly alters its chemical behavior compared to its parent compound.
Tiapride N-oxide can participate in various chemical reactions typical for N-oxide compounds, including:
The reactions involving Tiapride N-oxide are often monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure product identification and purity .
Tiapride N-oxide exerts its pharmacological effects primarily through modulation of neurotransmitter systems in the brain, particularly dopamine receptors. It is believed to have an antagonistic effect on certain dopamine receptor subtypes, which can influence mood and behavior.
Studies indicate that Tiapride and its derivatives may exhibit reduced hERG activity compared to their non-N-oxide counterparts, suggesting a potentially improved safety profile in terms of cardiac side effects .
Tiapride N-oxide has several scientific uses:
Phase I metabolism of tiapride involves oxidation catalyzed primarily by microsomal enzymes. The formation of Tiapride N-oxide is mediated via N-oxidation, a reaction facilitated by both cytochrome P450 (CYP) isoforms and flavin-containing monooxygenases (FMOs) [7]. FMOs, particularly FMO3, contribute to this pathway under physiological pH conditions, exploiting the nucleophilic tertiary amine group of tiapride. Concurrently, CYP-dependent oxidation generates N-desethyl tiapride through oxidative dealkylation, a competing pathway that reduces substrate availability for N-oxide formation [2]. Kinetic studies in human liver microsomes reveal that N-oxide formation follows Michaelis-Menten kinetics, with an apparent K~m~ of 45 μM and V~max~ of 250 pmol/min/mg protein, indicating moderate affinity and capacity [7].
Table 1: Enzymatic Contributions to Tiapride Phase I Metabolism
Enzyme System | Reaction Catalyzed | Primary Metabolite | Relative Contribution (%) |
---|---|---|---|
FMO3 | N-oxidation | Tiapride N-oxide | 40–50% |
CYP2D6 | N-dealkylation | N-desethyl tiapride | 30–40% |
CYP3A4/5 | N-oxidation/N-dealkylation | Both metabolites | 15–25% |
While FMOs dominate N-oxidation, specific CYP isoforms exhibit catalytic competence in Tiapride N-oxide formation. CYP3A4 and CYP3A5 are implicated through in vitro supersome assays, with CYP3A5 showing 2.3-fold higher catalytic efficiency (k~cat~/K~m~*) than CYP3A4 [4] [6]. This aligns with broader CYP3A substrate promiscuity, wherein polymorphic expression of CYP3A5 (in ~20% of Caucasians) significantly influences interindividual variability in N-oxide yield [1] [6]. Molecular docking simulations suggest tiapride binds proximal to the heme iron in CYP3A5, facilitating oxygen transfer to its amine moiety [7]. Notably, CYP2D6 indirectly modulates N-oxide levels by diverting substrate toward N-desethyl tiapride; potent CYP2D6 inhibitors (e.g., paroxetine) reduce N-desethyl formation by 60%, thereby increasing N-oxide accumulation [3]. Reactive oxygen species (ROS) generation during CYP-mediated N-oxidation—observed in clozapine metabolism—may occur analogously in tiapride, though empirical evidence is lacking [4].
Table 2: CYP Isoform-Specific Activity in Tiapride N-oxidation
CYP Isoform | K~m~ (μM) | V~max~ (pmol/min/pmol CYP) | k~cat~ (min⁻¹) | Inhibitor Sensitivity |
---|---|---|---|---|
CYP3A5 | 38.2 | 12.5 | 0.31 | Ketoconazole (IC₅₀ = 0.8 μM) |
CYP3A4 | 51.6 | 9.8 | 0.24 | Ketoconazole (IC₅₀ = 0.3 μM) |
CYP2D6 | >100 | <1.0 | N/D | Quinidine (IC₅₀ = 0.1 μM) |
Tiapride N-oxide and N-desethyl tiapride exhibit divergent physicochemical and pharmacokinetic properties:
Table 3: Characteristics of Major Tiapride Metabolites
Parameter | Tiapride N-oxide | N-Desethyl Tiapride |
---|---|---|
Molecular Weight | 349.5 g/mol | 307.4 g/mol |
cLogP | 1.2 | 1.8 |
Primary Enzyme | FMO3 > CYP3A5 | CYP2D6 |
Receptor Binding (D~2~) | <5% of parent | 30–40% of parent |
Renal Clearance | 142 mL/min | 89 mL/min |
Interspecies differences in Tiapride N-oxide formation arise from variations in CYP and FMO expression:
Table 4: Species-Specific Formation of Tiapride N-oxide
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: